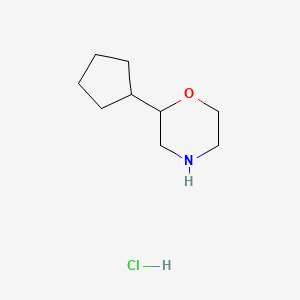
2-cyclopentylmorpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopentylmorpholine hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl and a molecular weight of 191.7 g/mol . It is a morpholine derivative where a cyclopentyl group is attached to the nitrogen atom of the morpholine ring. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications.
准备方法
The synthesis of 2-cyclopentylmorpholine hydrochloride involves the reaction of cyclopentylamine with morpholine under specific conditions. The reaction is typically carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
化学反应分析
2-cyclopentylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups using reagents like alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base, 2-cyclopentylmorpholine, under basic conditions.
科学研究应用
2-cyclopentylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological systems and as a reagent in biochemical assays.
作用机制
The mechanism of action of 2-c
生物活性
2-Cyclopentylmorpholine hydrochloride is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, including receptors and enzymes, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholine ring substituted with a cyclopentyl group. This configuration enhances its solubility and bioavailability, crucial factors in drug development.
The biological activity of this compound primarily involves:
- Receptor Interaction : The compound may modulate neurotransmitter receptors, influencing various physiological responses.
- Enzymatic Activity : It can act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Case Studies
-
Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be as low as 0.39 µg/mL, indicating potent antibacterial activity. The mechanism involved disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis. -
Antiproliferative Effects
In vitro studies on non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, with IC50 values indicating strong antiproliferative effects. -
Neuropharmacological Studies
Investigations into the neuropharmacological effects showed that the compound could enhance cognitive functions in animal models by modulating cholinergic signaling pathways. Behavioral assays indicated improved memory retention and reduced anxiety-like behaviors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the morpholine ring and cyclopentyl substituent can influence the biological activity of the compound. For instance:
- Increasing hydrophobicity generally enhances receptor binding affinity.
- Alterations in the nitrogen atom's substitution pattern within the morpholine ring can lead to varying degrees of enzyme inhibition.
属性
IUPAC Name |
2-cyclopentylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-4-8(3-1)9-7-10-5-6-11-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEADIDKXLNKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














